An In-depth Technical Guide to 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic system in modern drug discovery, recognized for its structural resemblance to the native purine bases found in DNA and RNA. This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde (CAS 916766-91-1) has emerged as a particularly valuable building block. Its structure combines the biologically active thieno[3,2-d]pyrimidine moiety with a reactive piperidine-4-carboxaldehyde group. This aldehyde functionality serves as a versatile chemical handle for further synthetic elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This guide will provide the foundational knowledge required to effectively utilize this potent intermediate in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this specific intermediate is not broadly published, we can consolidate known data with well-accepted computational predictions.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | PubChem[1] |
| CAS Number | 916766-91-1 | PubChem[1] |
| Molecular Formula | C₁₂H₁₃N₃OS | PubChem[1] |
| Molecular Weight | 247.32 g/mol | PubChem[1] |
| Canonical SMILES | C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 | PubChem[1] |
| InChI Key | YGMBYHWGCCTCNN-UHFFFAOYSA-N | PubChem[1] |
Physical and Chemical Properties
The following table summarizes key physicochemical properties. It is important to note that while the melting point is an experimentally determined value, other parameters are computationally predicted and should be used as guidance.
| Property | Value | Details and Significance |
| Physical State | Solid | Commercially available as a solid powder[2]. |
| Melting Point | 94 - 95 °C | Experimental value from a Safety Data Sheet. Provides a key parameter for identity and purity confirmation[3]. |
| XLogP3 (Lipophilicity) | 1.2 | A computed measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for drug intermediates[1]. |
| Hydrogen Bond Donors | 0 | Computed value. The absence of donor groups influences its solubility and interaction profile[1]. |
| Hydrogen Bond Acceptors | 4 | Computed value (3 nitrogen atoms, 1 oxygen atom). These sites are key for intermolecular interactions, including with biological targets or in crystal packing[1]. |
| Rotatable Bond Count | 2 | Computed value. The limited number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for target binding by reducing the entropic penalty[1]. |
| Purity | ≥97% | Typical purity as offered by commercial suppliers[2]. |
Solubility and Stability:
While quantitative solubility data is not publicly available, based on its structure, 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol. It is expected to have low solubility in water.
For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a freezer at temperatures of -20°C to minimize degradation[4]. Aldehydes can be susceptible to oxidation, so minimizing exposure to air and light is a prudent handling practice.
Synthesis and Characterization
The synthesis of 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is not explicitly detailed in a single publication. However, a robust and logical synthetic route can be constructed based on well-established precedents for the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent functionalization. The most logical pathway involves a two-step process: the synthesis of a key chlorinated intermediate, followed by a nucleophilic aromatic substitution.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate)
The foundational step is the conversion of commercially available thieno[3,2-d]pyrimidin-4(3H)-one to its 4-chloro derivative. This is a standard transformation for activating the C4 position of the pyrimidine ring towards nucleophilic attack.
Rationale for Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation. An alternative, often milder, system is the use of oxalyl chloride or thionyl chloride with a catalytic amount of DMF, which forms the Vilsmeier reagent in situ.
-
Solvent: A high-boiling, non-protic solvent like dichloroethane or acetonitrile is typically used to allow the reaction to proceed at an elevated temperature, ensuring complete conversion[5][6].
Detailed Experimental Protocol:
-
To a flask containing dichloroethane, add dimethylformamide (DMF, ~2 equivalents) and cool the mixture to 0 °C in an ice bath[5].
-
Slowly add oxalyl chloride (~3 equivalents) dropwise to the cooled solution. Stir for 15-20 minutes, during which the Vilsmeier reagent will form (often observed as a white precipitate)[5].
-
Add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains low[5].
-
After the addition is complete, stir the reaction at 0 °C for 2-3 hours, then allow it to warm to room temperature and subsequently heat to reflux until TLC or LC-MS analysis indicates the consumption of the starting material[5].
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorothieno[3,2-d]pyrimidine[5]. The product can be purified by recrystallization or column chromatography.
Characterization of Intermediate: The product, 4-chlorothieno[3,2-d]pyrimidine, is reported as a dark brown solid. Expected characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), 7.78 (d, J = 5.2 Hz, 1H)[5].
-
LC-MS: m/z 171.0 [M+H]⁺ (calculated for C₆H₃ClN₂S)[5].
Step 2: Synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring of the 4-chloro intermediate is readily attacked by the secondary amine of the piperidine nucleophile.
Rationale for Experimental Choices:
-
Nucleophile: Piperidine-4-carboxaldehyde is the direct nucleophile. However, aldehydes can be sensitive to basic conditions and may undergo side reactions. A common strategy is to use a protected form, such as piperidine-4-carboxaldehyde ethylene acetal, and then deprotect the aldehyde in a final acidic step.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is required to scavenge the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can stabilize the charged Meisenheimer intermediate.
Detailed Experimental Protocol:
-
Dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable polar aprotic solvent like DMF.
-
Add piperidine-4-carboxaldehyde (or its protected acetal equivalent, ~1.2 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA (~2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture, typically to between 80-120 °C, and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water to precipitate the product or prepare for extraction.
-
Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the solvent and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
(If an acetal was used) Treat the purified intermediate with an aqueous acid (e.g., 1M HCl) to hydrolyze the acetal and reveal the aldehyde functionality.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.
Caption: Analytical workflow for product validation.
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Chromatography (HPLC/LC-MS): To assess purity and confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 248.08.
-
Melting Point: Should be sharp and consistent with the reported range of 94-95 °C[3].
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Expected ¹H NMR signals would include those for the thienopyrimidine core (in the aromatic region), the piperidine ring protons, and a characteristic singlet for the aldehyde proton (typically δ 9-10 ppm).
-
Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch for the aldehyde group, typically around 1720-1740 cm⁻¹.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binder" motif that can mimic the adenine of ATP, allowing it to dock effectively into the ATP-binding site of many kinases.
The aldehyde group is the key point for diversification. It can be readily transformed into a wide variety of functional groups through reactions such as:
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Reductive Amination: To introduce diverse amine-containing side chains, which can extend into solvent-exposed regions of the kinase active site to enhance potency and selectivity.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, providing a rigid linker to other functionalities.
-
Oxidation: To form the corresponding carboxylic acid, which can serve as a handle for amide coupling.
-
Grignard or Organolithium Addition: To generate secondary alcohols, introducing new chiral centers and hydrogen-bonding opportunities.
A prominent application of this scaffold is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors . The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various cancers, making it a prime target for oncology drug development. Numerous potent PI3K inhibitors are built upon the thieno[3,2-d]pyrimidine core.
Caption: Role as an intermediate for PI3K inhibitors.
By using 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, medicinal chemists can rapidly synthesize libraries of novel compounds where the "R" group in the diagram above is varied. This allows for systematic optimization of properties such as potency against the target kinase, selectivity over other kinases, and pharmaceutical properties like solubility and metabolic stability.
Conclusion
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is a high-value synthetic intermediate underpinned by the proven biological relevance of the thieno[3,2-d]pyrimidine scaffold. Its well-defined structure, predictable reactivity, and strategic placement of a versatile aldehyde functional group make it an indispensable tool for drug discovery programs targeting kinases and other ATP-binding proteins. This guide provides the essential technical information and procedural insights required for its effective synthesis and application, empowering research and development professionals to accelerate the discovery of next-generation therapeutics.
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Gelin, M., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(1), 1044-1073. [Link]
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Rhenium Shop. 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde, 97%. [Link]
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Lei, H., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Advances in Computer Science Research, volume 59. [Link]
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PubChem. 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. [Link]
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Rhenium Shop. 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde, 97%. [Link]
- Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
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